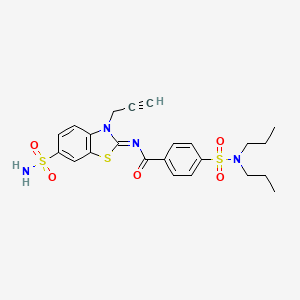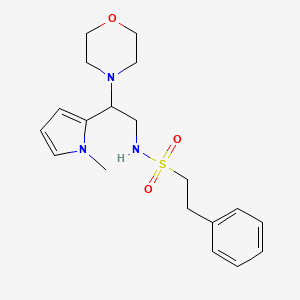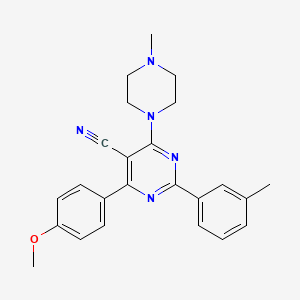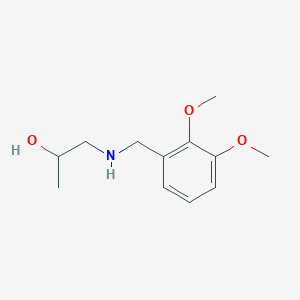![molecular formula C20H16F3N3O2 B2370310 1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole CAS No. 860612-30-2](/img/structure/B2370310.png)
1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole is a useful research compound. Its molecular formula is C20H16F3N3O2 and its molecular weight is 387.362. The purity is usually 95%.
BenchChem offers high-quality 1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Chemical Analysis
Dioxygenase Activity and Structural Insights : The compound has been studied in the context of Rieske nonheme iron oxygenase, specifically carbazole 1,9a-dioxygenase (CARDO). Research shows CARDO catalyzes the dihydroxylation of carbazole, a process crucial in environmental bioremediation. Structural analyses of mutants of this enzyme provide insights into its oxygenation capabilities and substrate specificity (Inoue et al., 2014).
Crystallization Studies : The crystallization and crystallographic analysis of components of CARDO from Nocardioides aromaticivorans IC177 have been conducted, contributing to a deeper understanding of its molecular structure and function (Inoue et al., 2007).
Applications in Catalysis and Synthesis
Catalytic Asymmetric Synthesis : The compound's structural framework is central to catalytic processes like the Heck-iminium ion cyclization. This is pivotal in the synthesis of complex organic compounds, such as the Strychnos alkaloid minfiensine, highlighting its importance in synthetic organic chemistry (Dounay et al., 2008).
Heterocyclization Reactions : Alpha-imino carbonyl compounds derived from similar structures undergo heterocyclization, yielding various heterocycles. This process is significant in the creation of new compounds with potential pharmaceutical applications (Roshchupkina et al., 2003).
Pharmaceutical and Biomedical Research
Anticancer Activity : Derivatives of 2,3,4,9-tetrahydro-1H-carbazole, which share a structural similarity, have been synthesized and evaluated for anticancer activity. This underscores the potential therapeutic applications of compounds within this chemical framework (Chaudhary & Chaudhary, 2016).
Synthesis of Novel Anticancer Agents : The synthesis of 1-substituted and 1,9-disubstituted derivatives of 1,2,3,4-tetrahydro-9H-carbazole demonstrates the utility of this compound in creating potential anticancer agents, expanding its scope in medicinal chemistry (Shmeiss et al., 2000).
In Vitro Antitumor Activity : Heteroannulated derivatives, such as isoxazolo-, pyrido-, and pyrimido carbazoles, have been synthesized and screened for in vitro antitumor activity. This highlights the versatility of the carbazole structure in developing new antitumor agents (Murali et al., 2017).
properties
IUPAC Name |
[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)12-5-3-6-13(11-12)24-19(27)28-26-17-10-4-8-15-14-7-1-2-9-16(14)25-18(15)17/h1-3,5-7,9,11,25H,4,8,10H2,(H,24,27)/b26-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNVNRLLTVMELI-YZSQISJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOC(=O)NC3=CC=CC(=C3)C(F)(F)F)C1)NC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OC(=O)NC3=CC=CC(=C3)C(F)(F)F)/C1)NC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)
![2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2370229.png)
![2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2370230.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2370233.png)
![[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-Triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate](/img/structure/B2370237.png)

![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)



![Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride](/img/structure/B2370246.png)
![N-(4-acetamidophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2370249.png)
![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2370250.png)